4,4',6-Trimethylangelicin, also known as 4,6,4'-trimethylangelicin, is a psoralen-related compound that has gained attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. This compound exhibits a unique triple-action mechanism that includes potentiation of cystic fibrosis transmembrane conductance regulator activity, anti-inflammatory properties, and modulation of gene expression.
This compound is derived from natural sources such as the plant Angelica archangelica, which contains various furocoumarins including angelicin and its derivatives. The structural modifications of these compounds enhance their pharmacological properties.
4,4',6-Trimethylangelicin belongs to the class of furocoumarins, which are known for their phototoxicity and ability to form covalent bonds with DNA upon exposure to ultraviolet light. Its classification as a psoralen derivative positions it within a group of compounds often studied for their biological activities and potential therapeutic uses.
The synthesis of 4,4',6-trimethylangelicin typically involves several key steps:
Recent studies have reported variations in synthesis methods to improve yield and reduce unwanted side reactions. For instance, using bromoangelicin as a common intermediate allows for the introduction of different aryl groups via Suzuki coupling techniques, leading to a diverse library of analogs that retain or enhance biological activity while minimizing phototoxicity .
The molecular structure of 4,4',6-trimethylangelicin consists of a tricyclic framework with three methyl groups located at positions 4 and 6 on the furocoumarin backbone. The chemical formula is , and its molecular weight is approximately 220.24 g/mol.
The compound's structural characteristics include:
4,4',6-Trimethylangelicin undergoes various chemical reactions typical for furocoumarins:
Research indicates that modifications at specific positions on the trimethylangelicin structure can significantly alter its reactivity and biological activity. For example, bulky substituents at position 6 have been shown to reduce photoreactivity while maintaining cystic fibrosis transmembrane conductance regulator modulation .
The mechanism by which 4,4',6-trimethylangelicin exerts its effects involves several pathways:
Studies have demonstrated that nanomolar concentrations of trimethylangelicin analogs significantly rescue chloride efflux in cystic fibrosis cells, indicating its effectiveness at low doses .
The primary applications of 4,4',6-trimethylangelicin include:
4,4',6-Trimethylangelicin (TMA) is synthesized via modified Pechmann condensation routes, leveraging coumarin formation as the foundational step. The classic approach involves the acid-catalyzed reaction of resorcinol derivatives with β-ketoesters (e.g., ethyl acetoacetate), followed by annulation to construct the coumarin core [5] [8]. Advanced protocols employ solvent-free mechanochemical methods with catalysts like InCl₃, achieving high-yield (52–92%) 4-methylcoumarin intermediates under ambient conditions [5]. Subsequent functionalization introduces angular furocoumarin topology through:
Table 1: Key Synthetic Routes for TMA
Method | Catalyst/Conditions | Key Intermediate | Yield |
---|---|---|---|
Pechmann Condensation | InCl₃, solvent-free, 60 Hz | 7-Hydroxy-4,6-dimethylcoumarin | ≤92% |
Fries Rearrangement | Thermal/Ac₂O, NaOAc | [(4,6-Dimethyl-8-acetyl-7-coumarinyl)oxy]acetic acid | Moderate |
Suzuki Cross-Coupling | Pd(0), arylboronic acids | 6-Bromoangelicin | 60–85% |
Critical intermediates enable targeted derivatization:
Steric bulk at positions 4 and 6 governs photostability and DNA interactions:
TMA exhibits inherent lipophilicity (logP >3), limiting aqueous solubility. Salt formation strategies address this:
TMA and analogs absorb in the UVA/blue spectrum (300–400 nm), with extinction coefficients critical for phototoxicity assessment:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8